molecular formula C8H11N3O4 B3150112 ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate CAS No. 683815-48-7

ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate

Cat. No.: B3150112
CAS No.: 683815-48-7
M. Wt: 213.19 g/mol
InChI Key: VVRYUYMABGDVQT-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate (CAS 683815-48-7) is a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a versatile imidazole scaffold that is a privileged structure in drug discovery . The imidazole core is an aromatic diazole with demonstrated anticancer properties, and scientists have considerable interest in developing imidazole derivatives as safe alternatives in anticancer chemotherapy . This specific derivative serves as a critical synthetic intermediate for the development of potential therapeutic agents. Its structure is ideal for further functionalization, particularly in the structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives. Such derivatives have been explored as potent inhibitors of Verona Integron-encoded Metallo-β-lactamases (VIMs), which are bacterial enzymes that confer resistance to beta-lactam antibiotics . The nitro and ester functional groups on the ring offer handles for diverse chemical transformations, enabling researchers to create libraries of compounds for biological screening. This chemical is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-ethyl-4-nitroimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-10-5-6(11(13)14)9-7(10)8(12)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYUYMABGDVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 1 Ethyl 4 Nitro 1h Imidazole 2 Carboxylate and Analogues

Historical and Classical Synthetic Approaches to Nitroimidazole Carboxylates

Historically, the synthesis of nitroimidazole carboxylates has been approached through multi-step sequences often starting from simple acyclic precursors or parent imidazole (B134444) systems. These classical methods laid the groundwork for the development of more sophisticated strategies. A common early approach involved the construction of the imidazole ring followed by sequential introduction of the necessary functional groups.

For instance, the synthesis of a related compound, ethyl imidazole-4-carboxylate, can be achieved through a multi-step process starting from glycine (B1666218). google.com This process involves the acetylation of glycine, followed by esterification to yield acetyl glycine ethyl ester. google.com The resulting ester is then condensed with methyl formate (B1220265) in the presence of a strong base, and subsequently cyclized with potassium thiocyanate. The final step involves oxidative desulfurization to afford the ethyl imidazole-4-carboxylate. google.com

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry offers more refined and efficient pathways to nitroimidazole carboxylates, focusing on improved yields, scalability, and, most importantly, regiochemical control. These modern strategies can be broadly categorized into multi-step pathways, one-pot reaction sequences, and methods emphasizing regioselective synthesis.

Multi-Step Synthesis Pathways

Modern multi-step syntheses of compounds like ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate often begin with a pre-functionalized imidazole core or a precursor that allows for the sequential and controlled introduction of the required substituents. A plausible synthetic route to the target molecule can be conceptualized based on the synthesis of its close analogue, ethyl 1-methyl-4-nitroimidazole-2-carboxylate. mdpi.com

This approach would likely commence with the synthesis of ethyl 4-nitro-1H-imidazole-2-carboxylate. This intermediate can be prepared through various methods, including the nitration of ethyl imidazole-2-carboxylate. The subsequent and critical step is the regioselective N-alkylation of this nitroimidazole ester with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the N-1 position. The challenge in this step lies in controlling the regioselectivity to favor the desired 1,4-disubstituted isomer over the 1,5-disubstituted counterpart.

One-Pot Reaction Sequences

To enhance efficiency and reduce waste, one-pot syntheses have emerged as an elegant strategy. For imidazole derivatives, this can involve tandem reactions where multiple bond-forming events occur in a single reaction vessel. For example, a "one-pot" nitro-reductive cyclization has been utilized to synthesize ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, showcasing the potential of such strategies for creating complex imidazoles. derpharmachemica.com While a specific one-pot synthesis for this compound is not prominently reported, the principles of tandem reactions are being actively explored to streamline the synthesis of highly substituted imidazoles.

Regioselective Synthesis of Imidazole Carboxylates

The control of regioselectivity is the cornerstone of modern synthetic strategies for obtaining specific isomers of substituted imidazoles. This is particularly crucial for compounds like this compound, where the precise placement of the N-ethyl and C-4 nitro groups is essential.

The N-alkylation of unsymmetrically substituted imidazoles, such as ethyl 4-nitro-1H-imidazole-2-carboxylate, can lead to a mixture of N-1 and N-3 (or N-1 and N-5 in the case of 4-substituted imidazoles) isomers. The regiochemical outcome of this reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, the solvent, and the base used. researchgate.net

Studies on the alkylation of 4-nitroimidazole (B12731) have shown that the reaction conditions can be tuned to favor the N-1 alkylated product. For instance, the use of potassium carbonate as the base in a solvent like acetonitrile (B52724) has been shown to provide good yields of N-alkylated imidazoles. researchgate.net The temperature also plays a significant role, with heating often improving the reaction yields. The choice of the alkylating agent can also impact the regioselectivity, with bulkier alkylating agents potentially favoring alkylation at the less sterically hindered nitrogen atom.

Alkylating AgentBaseSolventTemperature (°C)Yield of N-1 Alkylated Product (%)
Ethyl BromideK2CO3Acetonitrile60Good
Ethyl IodideNaHDMFRoom TempModerate
Diethyl SulfateKOHDMSO60Variable

Note: The yields are generalized as "Good," "Moderate," or "Variable" based on typical outcomes reported in the literature for analogous reactions.

Achieving regioselective nitration at the C-4 position of an imidazole ring is another critical challenge. The directing effect of the substituents already present on the ring plays a pivotal role. For an imidazole-2-carboxylate, the electron-withdrawing nature of the carboxylate group at C-2 would generally direct nitration to the C-4 or C-5 position.

Modern methods for nitration aim to be milder and more selective than the classical mixed-acid conditions. One approach involves the use of nitrating agents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) under controlled conditions. Another strategy is to introduce a directing group that facilitates nitration at the desired position, which can be later removed. Furthermore, methods for the direct C-H functionalization of imidazoles are an area of active research, which could provide novel and more direct routes to C-4 substituted imidazoles in the future. A patent describes a method for the production of 4-nitroimidazole by warming a sulfuric acid solution of imidazole and then adding nitric acid, which can be a safer process. nih.gov

Catalytic Approaches in Imidazole Ring Formation and Functionalization

Catalysis offers a powerful tool for the construction and derivatization of the imidazole core, providing access to a wide range of functionalized molecules with high selectivity and yields. These approaches often involve transition metals, phase-transfer agents, or small organic molecules to facilitate key bond-forming steps.

Transition-metal catalysis is a cornerstone for the regioselective functionalization of the imidazole ring through C-C and C-N bond formation. researchgate.net Metals such as palladium (Pd), copper (Cu), and nickel (Ni) are frequently used to mediate cross-coupling and cyclization reactions, which are essential for synthesizing complex imidazole derivatives. researchgate.netresearchgate.net

Copper-catalyzed reactions, for instance, are effective for the N-arylation of the imidazole ring and for oxidative cyclization processes. nih.govbeilstein-journals.org Ullmann-type C-N coupling reactions, catalyzed by copper iodide (CuI), can be used to introduce aryl groups onto the imidazole nitrogen. nih.gov Furthermore, copper catalysts facilitate the synthesis of multisubstituted imidazoles through [3+2] cycloaddition reactions, using oxygen as a green oxidant. organic-chemistry.org

Palladium and nickel catalysts are particularly valuable for direct C-H functionalization, which avoids the need for pre-functionalized starting materials. acs.org For example, Pd- or Ni-catalyzed C-H arylation of 4-nitroimidazole derivatives allows for the introduction of various aryl groups at the C-5 position, with the nitro group acting as a directing group. acs.org Nickel-based systems have also been developed for the C-H arylation and alkenylation of imidazoles with substrates like chloroarenes and phenol (B47542) derivatives, offering a cost-effective alternative to palladium. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions in Imidazole Synthesis
CatalystReaction TypeSubstratesKey FeaturesReference
CuIN-arylationImidazole, Aryl iodidesForms N-arylimidazoles in quantitative yields. nih.gov
Pd(OAc)₂ / NiCl₂(dppp)C-H Arylation4-Nitroimidazoles, Aryl halidesNitro group directs regioselective arylation at the C-5 position. acs.org
Fe₃O₄@SiO₂@Cu-MOF-74C(sp²)-N Coupling and Cyclization2-(2-Bromoaryl)imidazoles, CyanamideRecyclable magnetic catalyst for synthesis of fused imidazoles. nih.gov
Ni(OTf)₂ / dcypeC-H ArylationImidazoles, Phenol derivativesActivates C-O bonds for cross-coupling; uses a tertiary alcohol as solvent. nih.gov

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants located in separate immiscible phases, typically an aqueous and an organic phase. princeton.edu In the synthesis of imidazole derivatives, PTC facilitates the transfer of a reactant or catalyst from one phase to another, thereby accelerating reaction rates. mdpi.com This method is particularly useful for the alkylation and derivatization of the imidazole ring.

The synthesis of new sulfones in the 5-nitroimidazole series has been accomplished using PTC. nih.gov For example, the C-alkylation of an allylic-sulfone derivative of 1-methyl-5-nitro-1H-imidazole with 2-nitropropane (B154153) was successfully carried out under phase-transfer conditions using tetrabutylammonium (B224687) hydroxide (B78521) as the catalyst in a toluene-water system. nih.gov The catalyst, a quaternary ammonium (B1175870) salt, forms a lipophilic ion pair with the anionic nucleophile, shuttling it into the organic phase to react with the substrate. mdpi.com This approach enhances reactivity and allows reactions to proceed under milder conditions.

Table 2: Application of Phase Transfer Catalysis in Nitroimidazole Synthesis
CatalystReactionSubstrateReagentSolvent SystemReference
Tetrabutylammonium hydroxide (40% in water)C-alkylation2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazole2-NitropropaneToluene / Water nih.gov

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign strategy for synthesizing heterocyclic compounds, including imidazoles. tandfonline.comias.ac.in These catalysts offer several advantages, such as low toxicity, stability, and availability.

Various organocatalysts have been employed in multicomponent reactions to construct the imidazole core. For instance, vitamin C (ascorbic acid) has been used as an efficient organocatalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, aldehydes, primary amines, and ammonium acetate (B1210297) under solvent-free conditions. tandfonline.com Similarly, glutamic acid has been reported to catalyze the same transformation under thermal, solvent-free conditions. tandfonline.com

Imidazole itself can function as an organocatalyst in multicomponent reactions for the synthesis of other functionalized heterocycles, showcasing its versatile reactivity. ias.ac.inrsc.org The use of such catalysts aligns with green chemistry principles by avoiding heavy metal contamination. ias.ac.in

Table 3: Organocatalysts in the Synthesis of Tetrasubstituted Imidazoles
OrganocatalystReactantsConditionsKey AdvantageReference
Ascorbic acid (Vitamin C)Benzil, Aldehydes, Primary amines, Ammonium acetate100°C, Solvent-freeEnvironmentally friendly process. tandfonline.com
Glutamic acid1,2-Dicarbonyl compounds, Aldehydes, Amines, Ammonium acetateThermal, Solvent-freeHigh-yielding synthesis. tandfonline.com
n-Bu₄NBrBenzil, Aldehydes, Amines, Ammonium acetatet-BuOH, 80°CExcellent yields for tetrasubstituted-1H-imidazoles. tandfonline.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of nitroimidazoles aims to reduce the environmental impact of chemical processes. wjbphs.com This involves the use of safer solvents, alternative energy sources like microwaves, solvent-free reaction conditions, and recyclable catalysts to improve atom economy and energy efficiency. wjbphs.comnih.gov

Microwave-assisted synthesis, in particular, has been shown to be an eco-friendly approach that dramatically reduces reaction times from hours to minutes, while increasing product yields and purity. wjbphs.comnih.gov

Performing reactions under solvent-free conditions is a key tenet of green chemistry, as it eliminates solvent waste, which is a major contributor to environmental pollution from chemical manufacturing. asianpubs.orgresearchgate.net The synthesis of various imidazole derivatives has been successfully achieved without the use of traditional organic solvents. asianpubs.orgrsc.org

One-pot, solvent-free procedures have been developed for synthesizing 2,4,5-triaryl-1H-imidazoles by heating a mixture of benzil, an aromatic aldehyde, and ammonium acetate. asianpubs.org This method offers high yields, mild reaction conditions, and an easy set-up compared to classical solvent-based approaches. asianpubs.orgresearchgate.net Often, these reactions are facilitated by grinding the reactants together or by using microwave irradiation, which provides efficient energy transfer directly to the reacting molecules. rsc.org The use of a recyclable magnetic nanocatalyst under solvent-free microwave conditions has also been reported for the rapid synthesis of trisubstituted and tetrasubstituted imidazoles, combining several green chemistry advantages in one protocol. rsc.org

Table 4: Comparison of Solvent-Free vs. Conventional Synthesis of Imidazoles
MethodConditionsReaction TimeYieldAdvantagesReference
Solvent-FreeHeating at 70°C~1 hourHighEnvironmentally friendly, easy setup, mild conditions. asianpubs.org
Solvent-Free (Microwave)Microwave irradiation, Fe₃O₄@SiO₂ catalystShort (minutes)ExcellentRapid, high yield, recyclable catalyst, eco-friendly. rsc.org
ConventionalRefluxing in organic solvent (e.g., ethanol)Longer (hours)Often lowerEstablished methodology. asianpubs.org

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, typically in the absence of a solvent. nih.gov This technique represents a highly efficient and environmentally benign alternative to traditional solution-phase synthesis. By avoiding bulk solvents, mechanochemical methods significantly reduce chemical waste and can lead to the formation of novel products or polymorphs.

In the context of heterocyclic synthesis, grinding reactants together in a mortar and pestle or a ball mill can provide the energy needed to overcome activation barriers and form the desired products. This approach is particularly effective for multicomponent reactions where solid starting materials are used. The synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives, for example, has been achieved through a four-component cyclocondensation by grinding the reactants at room temperature without any catalyst or solvent. researchgate.net While specific applications for this compound are not extensively detailed, the principles of mechanochemistry are broadly applicable to the synthesis of imidazole and other heterocyclic systems, offering a promising avenue for greener production. nih.gov

Precursor Synthesis and Intermediate Derivatization

The construction of the target molecule hinges on the successful synthesis and derivatization of key intermediates, primarily the core structure of 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid.

The synthesis of the pivotal precursor, 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid, can be approached through a sequence of N-alkylation, introduction of a functional group at the C2 position, and subsequent oxidation.

A common pathway begins with the regioselective N-alkylation of 4-nitro-1H-imidazole. The alkylation with an ethylating agent, such as bromoethane, is directed to the N-1 position, which is favored in 4-nitroimidazoles. derpharmachemica.comresearchgate.net Following the formation of 1-ethyl-4-nitro-1H-imidazole, a carbon-containing substituent must be introduced at the 2-position, which can then be oxidized to a carboxylic acid. One method involves the introduction of a hydroxymethyl group (-CH₂OH). For analogous 1-alkyl-5-nitroimidazoles, this has been achieved through formylation. google.com Another approach is the introduction of a methyl group, which can be subsequently oxidized. For instance, 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole has been oxidized to 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid. derpharmachemica.com

The final step in forming the key intermediate is the oxidation of the C2-substituent. A well-established method for converting 1-alkyl-2-hydroxymethyl-5-nitroimidazoles to their corresponding carboxylic acids involves treatment with nitric acid in a concentrated sulfuric acid medium. google.com This strong oxidative condition effectively transforms the primary alcohol into a carboxylic acid. The resulting 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid is often unstable and may be isolated as a salt to prevent decarboxylation. researchgate.net

Once the 1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid intermediate is obtained, the final step is the formation of the ethyl ester. Several standard esterification methods can be employed.

The most common and direct method is the Fischer-Speier esterification . This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.ukbyjus.com The use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. chemguide.co.uk

Alternative methods provide routes to the ester, often under milder conditions. One such method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netjocpr.com The resulting 1-ethyl-4-nitro-1H-imidazole-2-carbonyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the final ethyl ester. jocpr.com This method is generally faster and not reversible.

Additionally, coupling reagents can be utilized to facilitate the esterification. These reagents activate the carboxylic acid, allowing for its reaction with the alcohol under neutral or basic conditions.

Reaction Optimization and Process Development

The efficient synthesis of this compound relies heavily on the optimization of reaction parameters to maximize yield and purity while ensuring regiochemical control.

Key reactions in the synthesis, such as N-alkylation and nitration, are often subject to parameter studies to enhance yield and conversion rates. For the crucial N-alkylation step of 4-nitroimidazole, studies have shown that the choice of base, solvent, and temperature significantly impacts the reaction outcome. derpharmachemica.comresearchgate.net

Heating the reaction to 60°C has been shown to markedly improve yields compared to room temperature reactions. derpharmachemica.comresearchgate.net The combination of potassium carbonate (K₂CO₃) as the base and acetonitrile (CH₃CN) as the solvent has been identified as a particularly effective system for the N-alkylation of 4-nitroimidazole, leading to high yields of the desired N-1 alkylated product. derpharmachemica.comresearchgate.net

Table 1: Parameter Study on the N-Alkylation of 4-Nitroimidazole derpharmachemica.comresearchgate.net
Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Ethyl BromideKOHDMSORoom Temp25
Ethyl BromideK₂CO₃DMSORoom Temp35
Ethyl BromideK₂CO₃CH₃CNRoom Temp40
Ethyl BromideK₂CO₃CH₃CN6085
Benzyl BromideK₂CO₃CH₃CN6080

For nitration reactions, optimization can involve adjusting the ratio of nitric acid to the substrate, the concentration of sulfuric acid, reaction temperature, and time to maximize the conversion and yield of the desired nitro-isomer. beilstein-journals.org Kinetic modeling has been used to optimize nitration processes, identifying specific conditions such as a sulfuric acid mass fraction of 94%, a temperature of 40°C, and a specific molar ratio of reactants to achieve high conversion rates. beilstein-journals.org

Achieving high purity and the correct regioselectivity is critical. The synthesis of the target compound requires the nitro group to be at the C-4 position and the ethyl group at the N-1 position.

Regioselectivity: The N-alkylation of 4-nitroimidazole favors the formation of the 1-alkyl-4-nitro-1H-imidazole isomer, which is the required precursor. derpharmachemica.com This regioselectivity is a key advantage in the synthetic route. The subsequent nitration of an N-substituted imidazole, if that route is chosen, must be controlled to favor substitution at the 4-position. The conditions of nitration (e.g., the specific nitrating agent and solvent) can influence the ortho/para directing effects and thus the final isomeric ratio. nih.gov The use of specific catalysts or media, such as dicationic ionic liquids, has been shown to improve the regioselectivity of nitration for aromatic compounds. researchgate.net

Purity: After synthesis, purification is essential to remove unreacted starting materials, reagents, and byproducts, such as isomeric impurities. Common techniques for purifying nitroimidazole esters and their intermediates include:

Column Chromatography: This is a widely used method for separating compounds based on their polarity. For N-alkylated nitroimidazoles, a solvent system of ethyl acetate and hexane (B92381) (e.g., 9:1 ratio) has been effectively used for purification via column chromatography. researchgate.net

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. For nitroimidazole derivatives, solvents like acetone/water or methanol (B129727) have been used for recrystallization. derpharmachemica.comjocpr.com

Washing: Crude nitroaromatic products can be purified by washing with aqueous solutions to remove acidic or basic impurities. Washing with an alkaline solution, such as aqueous ammonia (B1221849) or a stronger base, can remove phenolic byproducts that may form during nitration. google.com

Considerations for Scalability in Academic Synthesis

Scaling up the synthesis of this compound from a laboratory to a larger academic scale (e.g., for extensive biological testing or material science applications) presents several challenges that require careful consideration. These challenges are common in the scale-up of many chemical processes but are particularly pertinent for reactions involving energetic materials like nitro compounds and multi-step syntheses of heterocyclic molecules.

Key considerations include:

Thermal Management and Safety of Nitration: The nitration of the imidazole ring is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, potentially causing a runaway reaction and creating a significant safety hazard. In an academic setting, where specialized large-scale reactors with efficient cooling systems may not be readily available, careful control of the addition rate of nitrating agents and continuous monitoring of the internal reaction temperature are paramount. The use of alternative nitrating agents or flow chemistry setups could be explored to mitigate these risks.

Regioselectivity in N-Alkylation: While laboratory-scale reactions may show good regioselectivity for N1-alkylation, this can sometimes change upon scale-up. Factors such as mixing efficiency and localized temperature gradients can influence the reaction pathway, potentially leading to the formation of undesired N3-alkylated isomers. This would necessitate more complex and potentially costly purification procedures. A thorough optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial to maintain high regioselectivity at a larger scale.

Purification and Isolation: The purification of the final compound and intermediates on a larger scale can be challenging. Laboratory-scale purifications often rely on column chromatography, which can be time-consuming and require large volumes of solvents, making it impractical and expensive for larger quantities. Developing efficient crystallization or extraction procedures is often necessary for scalable purification. The solubility of the product and impurities in different solvent systems needs to be carefully studied to devise an effective large-scale purification strategy.

Material Handling and Exposure: Working with larger quantities of chemicals, including potentially hazardous reagents and solvents, increases the risk of exposure to researchers. Adequate personal protective equipment (PPE) and well-ventilated workspaces are essential. The handling of solids and liquids on a larger scale also requires appropriate equipment to ensure safe and efficient transfer.

Reaction Monitoring: Closely monitoring the progress of a large-scale reaction is critical to ensure it is proceeding as expected and to identify any potential issues early on. While techniques like Thin Layer Chromatography (TLC) are suitable for small-scale reactions, they may not be representative of the bulk mixture in a large reactor. Implementing in-situ monitoring techniques, if available, or developing robust sampling and analytical procedures is important for process control.

The following table summarizes some of the key challenges and potential mitigation strategies for scaling up the synthesis in an academic environment:

ChallengePotential Mitigation Strategies
Exothermic Nitration- Slow, controlled addition of reagents
  • Efficient cooling and temperature monitoring
  • Consideration of flow chemistry
  • N-Alkylation Regioselectivity- Optimization of base, solvent, and temperature
  • Controlled addition of alkylating agent
  • Purification- Development of crystallization methods
  • Liquid-liquid extraction optimization
  • Safety and Handling- Use of appropriate PPE and engineering controls
  • Development of safe material transfer procedures
  • Chemical Reactivity and Mechanistic Investigations

    Reactivity of the Nitro Group

    The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the imidazole (B134444) ring. It is the primary site for reductive processes and can participate in complex reaction pathways involving radical intermediates.

    The electrochemical reduction of nitroaromatic compounds, including nitroimidazoles, is a well-studied process that typically proceeds through a series of electron and proton transfer steps. nih.gov The initial and most critical step is the one-electron reduction to form a nitro radical anion. researchgate.net In aqueous media, the voltammetric behavior of nitroimidazoles is often pH-dependent. researchgate.net

    Under acidic conditions, a single irreversible reduction peak is commonly observed, corresponding to a multi-electron transfer process that reduces the nitro group to a hydroxylamine (B1172632) derivative. researchgate.net As the pH increases into the alkaline range, this process can split into two distinct reduction peaks. researchgate.net This change in mechanism is attributed to the protonation state of the intermediates formed during the reaction. researchgate.net For instance, the reduction of 2-nitroimidazole (B3424786) has been shown to proceed to an unprotonated hydroxylamine derivative above pH 2.5 and to its protonated form below this pH. researchgate.net

    ArNO₂ + 4e⁻ + 4H⁺ → ArNHOH + H₂O

    The specific reduction potentials and the stability of the intermediates are influenced by the substituents on the imidazole ring.

    Table 1: Key Data from Cyclic Voltammetry of 2-Nitroimidazole in Mixed Aqueous Medium researchgate.net

    ParameterValue/ObservationConditions
    Reduction Behavior pH-dependent60% DMF / 40% Aqueous Buffer
    Acidic Medium (pH < 5) One irreversible reduction peakv = 1 V/s
    Alkaline Medium (pH > 5) Two reduction peaksv = 1 V/s
    Voltammetric pK ~2.5Attributed to the pKa of the hydroxylamine product
    Radical Anion Disproportionation Rate (k) 3.3 x 10⁵ M⁻¹s⁻¹pH > 10
    Radical Anion Half-life (t₁/₂) 3 µspH > 10

    The one-electron reduction of the nitro group on compounds like ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate generates a nitro radical anion (ArNO₂⁻•). nih.gov This radical species is a mandatory intermediate in most reductive metabolic pathways of nitroaromatic compounds. nih.gov Although often implicated as a damaging species, the nitro radical anion itself is generally unreactive, except as a simple reducing agent. nih.gov

    A key reaction pathway for the nitro radical anion, particularly under aerobic conditions, is the "futile metabolism". nih.gov In this cycle, the radical anion transfers its extra electron to molecular oxygen (O₂) to form a superoxide (B77818) radical anion (O₂⁻•), while the parent nitro compound is regenerated. This redox cycling can lead to the generation of reactive oxygen species.

    Reactivity of the Carboxylate Ester Moiety

    The ethyl carboxylate group at the C2 position of the imidazole ring is an electrophilic center that is susceptible to nucleophilic acyl substitution reactions.

    Like other esters, the ethyl carboxylate group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (1-ethyl-4-nitro-1H-imidazole-2-carboxylic acid) and ethanol (B145695). Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon.

    Transesterification is another characteristic reaction where the ethyl group of the ester is exchanged with the alkyl group of a different alcohol. This reaction is typically catalyzed by an acid or a base. The process is an equilibrium, and the reaction is usually driven to completion by using a large excess of the reactant alcohol or by removing one of the products.

    Amide bond formation is a crucial transformation in synthetic chemistry. ucl.ac.uk While direct reaction of the ester with an amine (aminolysis) to form an amide is possible, it often requires high temperatures and is not a general method. A more common and efficient strategy involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid, followed by a condensation reaction between the acid and an amine.

    This condensation requires the activation of the carboxylic acid. Various coupling agents and methods are employed to facilitate this reaction, which generates an amide bond and a water molecule. ucl.ac.uk The choice of method depends on the complexity of the substrates and the desired reaction conditions. nih.govderpharmachemica.com

    Common approaches include:

    Use of Condensing Agents: Reagents like phosphorus oxychloride (POCl₃) can be used to directly condense a carboxylic acid with an amine, bypassing the need to form an acid chloride intermediate. derpharmachemica.com

    Carbodiimide-Mediated Coupling: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid, allowing for mild and efficient reaction with an amine. ucl.ac.uk

    Uronium/Phosphonium Salt Reagents: Highly efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often used for difficult couplings, such as in peptide synthesis. ucl.ac.uk

    Table 2: Common Coupling Reagents for Amide Bond Formation ucl.ac.uk

    Reagent ClassExample(s)General Application
    Carbodiimides EDC, DCCGeneral purpose, widely used in research and industry
    Uronium/Aminium Salts HATU, HBTUHighly efficient, often used for peptide synthesis and sterically hindered substrates
    Phosphonium Salts PyBOP, BOPEffective for preventing racemization in chiral substrates
    Acid Halide Formation Thionyl chloride (SOCl₂), Oxalyl chlorideCreates a highly reactive acid chloride intermediate
    Phosphonic Anhydrides T3PUsed in process chemistry for its high atom economy and ease of workup

    Table of Compounds Mentioned

    Reactivity of the Imidazole Heterocycle

    No specific research data on the nucleophilic addition or substitution reactions occurring directly on the imidazole ring of this compound could be located. The reactivity of nitroimidazole rings towards nucleophiles is a known area of study, often involving displacement of a nitro group or a halogen substituent, but specific examples involving this compound have not been documented in the available literature.

    There is a lack of published research detailing the electrophilic reactivity and subsequent functionalization of this compound. The electron-withdrawing nature of the nitro and carboxylate groups generally deactivates the imidazole ring towards electrophilic attack, but specific studies to confirm this or explore potential reactions under forced conditions for this compound are not available.

    No documented instances of cycloaddition reactions involving this compound were found in the scientific literature. While cycloaddition reactions are a fundamental class of reactions in organic chemistry, their application to this specific nitroimidazole derivative has not been reported.

    Mechanistic Elucidation of Reactions Involving this compound

    Mechanistic investigations using isotopic labeling to determine reaction pathways involving this compound have not been reported in the surveyed academic and scientific journals. Such studies are crucial for understanding reaction mechanisms, but they have not been applied to or published for this specific compound.

    Identification and Characterization of Reaction Intermediates

    The reactivity of nitroimidazole compounds, including this compound, is largely dictated by the reduction of the nitro group, which generates a series of highly reactive intermediates. nih.govnih.gov The primary and most crucial of these is the nitro radical anion (R-NO₂•⁻), formed by a single-electron reduction of the parent molecule. nih.govacs.org The formation of this radical anion is considered a key step in the mechanism of action for many nitroimidazole-based compounds. nih.gov

    The reduction process is a complex sequence involving sequential electron additions and protonations. niscpr.res.in Following the initial formation of the nitro radical anion, further reduction can lead to other transient species, including the nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives. niscpr.res.in These intermediates are highly reactive and are believed to be the ultimate cytotoxic agents in biological systems, capable of interacting with and damaging cellular macromolecules such as DNA. nih.govniscpr.res.in

    Electrochemical studies, particularly cyclic voltammetry, have been instrumental in identifying and characterizing these intermediates. nih.govresearchgate.net For instance, the electrochemical reduction of tinidazole, a related 5-nitroimidazole, in an aqueous solution shows a single-step four-electron reduction, although the nitro radical anion is the critical intermediate. nih.gov Studies on metronidazole (B1676534) under microhydrated conditions have shown that while various fragment anions can be observed from the isolated molecule, these are largely quenched in the presence of water, suggesting the parent radical anion is the most relevant species in biological environments. mdpi.com

    Table 1: Key Reaction Intermediates in Nitroimidazole Reduction

    Intermediate Species Formula Formation Step Role in Reactivity
    Nitro Radical Anion R-NO₂•⁻ One-electron reduction of the parent compound Key initiating species, acts as a Brønsted base in self-protonation reactions nih.govresearchgate.net
    Nitroso Derivative R-NO Further reduction of the nitro group Highly reactive cytotoxic intermediate niscpr.res.in

    Influence of Leaving Groups on Reaction Mechanisms

    The reaction mechanisms of the nitroimidazole carboxylate scaffold can be significantly influenced by the nature of the leaving group, particularly in nucleophilic substitution reactions. While the ethyl carboxylate group of the title compound is not a typical leaving group, reactions on the imidazole ring itself or on substituted analogues often involve the displacement of other groups.

    In nucleophilic aromatic substitution (SNAr) reactions involving substituted nitroimidazoles, halogens such as bromine are common leaving groups. Studies on brominated 2-nitroimidazoles show that they react with strong carbon and nitrogen nucleophiles, resulting in substitution at the 5-position. rsc.org The high reactivity is driven by the electron-withdrawing nature of the nitro group, which activates the imidazole ring towards nucleophilic attack.

    The imidazole ring itself can function as a leaving group in certain contexts. For example, the reaction of N-(2,4,6-trinitrophenyl) imidazole with n-butylamine proceeds via nucleophilic aromatic substitution where the imidazole moiety is displaced. researchgate.net The mechanism for this reaction is pH-dependent and involves an acid-catalyzed departure of the imidazole leaving group, as protonation of the imidazole ring in the transition state makes it a better leaving group. researchgate.net

    Additionally, the imidazole scaffold can be derivatized to incorporate highly effective leaving groups like imidazole-1-sulfonates (imidazylates). nih.gov These are prepared by reacting the N-H of an imidazole with sulfuryl chloride and are employed successfully in SN2 reactions, demonstrating how modification of the core structure can introduce functionalities that direct reaction pathways. nih.gov

    Self-Protonation Reactions and Their Mechanistic Implications

    The process is often described as a "father-son" type reaction. researchgate.net In this scenario, the parent nitroimidazole molecule containing the acidic proton is the "father." Upon one-electron reduction, it forms the nitro radical anion, or the "son." This radical anion is basic enough to abstract the acidic proton from another unreacted parent molecule (the father). researchgate.netresearchgate.net

    This self-protonation has several mechanistic implications:

    Modulation of Intermediate Stability : The presence of an acidic hydrogen substituent can modulate the kinetic stability of the nitro radical anion. researchgate.net The protonation of the radical leads to its decay, affecting its lifetime in the reaction medium.

    Complex Electrochemical Behavior : In cyclic voltammetry, this mechanism results in complex reduction profiles. For 1-methyl-4-nitro-2-carboxyimidazole, two distinct reduction signals are observed. The first corresponds to the reduction of the acidic species (RCOOH), while the second is due to the reduction of its conjugate base (RCOO⁻), which is formed by the deprotonation reaction. researchgate.net

    This pathway demonstrates that for nitroimidazole carboxylates, the reaction medium's pH and the inherent acidity of the molecule are critical factors controlling the reaction mechanism.

    Structure-Reactivity Relationships within the Nitroimidazole Carboxylate Scaffold

    Substituent Effects on Reactivity

    The chemical reactivity of the nitroimidazole carboxylate scaffold is highly sensitive to the nature and position of its substituents. The interplay between electron-donating and electron-withdrawing groups dictates the molecule's stability, physicochemical properties, and reaction pathways. rsc.orgrsc.org

    Computational studies have provided significant insight into these relationships. Key findings include:

    Substituent Position : The position of substituents leads to major changes in reactivity. A methyl group at the C2 position, for instance, along with the inductive effect of the nitro group, provokes significant alterations in the molecule's chemical features. rsc.orgrsc.org Atomic charge calculations show that the main sites of reactivity are often the nitro group itself and the N3 atom of the imidazole ring. rsc.org

    Carboxylate Group : The ethyl carboxylate group at the C2 position is also electron-withdrawing, further influencing the electronic properties of the imidazole ring. In studies of related nitroimidazole carboxamides, the specific nature of the amide substituent (the R group in -CONHR) was found to modulate antiparasitic activity, with polar groups often conferring superior potency. nih.gov

    Role of Tautomerism and Resonance in Imidazole Reactivity

    The reactivity of the imidazole ring is fundamentally linked to the phenomena of tautomerism and resonance. For nitroimidazoles with a proton on a ring nitrogen, such as 4(5)-nitroimidazole, annular tautomerism is a key feature. researchgate.net This is an equilibrium between two forms where the single proton can reside on either of the two ring nitrogen atoms (N1 or N3). scispace.com

    The position of this tautomeric equilibrium is sensitive to the environment. While the 5-nitro tautomer is more stable in the gas phase, theoretical and experimental studies show that the 4-nitro tautomer is significantly more stable in solution. researchgate.netscispace.com Controlling the tautomeric state can be a strategy to switch the reactivity of the imidazole. nih.gov Forcing the equilibrium towards the tautomer where the N3 nitrogen has a lone pair available (rather than an N-H bond) increases its basicity and nucleophilicity. nih.gov

    Resonance plays a critical role in stabilizing the imidazole ring and its derivatives. The pi electrons are delocalized over the five-membered ring. In nitroimidazoles, this delocalization extends to the nitro group, which can be represented by multiple resonance structures. This delocalization influences the electron density at different positions on the ring, affecting sites of protonation and nucleophilic/electrophilic attack. swinburne.edu.au This electronic structure is also responsible for the strong near-UV absorption of compounds like 4-nitroimidazole (B12731). mdpi.com While distinct from tautomerism, which involves the movement of an atom (a proton), resonance describes the delocalization of electrons within a fixed atomic arrangement.

    In some complex derivatives containing, for example, a phenacyl group, keto-enol tautomerism can also occur, where a proton shifts from a carbon alpha to a carbonyl group to the carbonyl oxygen. rsc.org This type of tautomerism further expands the potential reactive forms of substituted imidazoles. researchgate.netfrontiersin.org

    Amphoteric Properties and pKa Considerations in Reaction Media

    The imidazole ring is inherently amphoteric, meaning it can act as both an acid and a base. The pyrrole-type nitrogen (-NH-) can be deprotonated, acting as an acid, while the pyridine-type nitrogen (-N=) has a lone pair of electrons and can be protonated, acting as a base. dtic.mil

    The introduction of strong electron-withdrawing substituents, like the nitro and carboxylate groups in the nitroimidazole carboxylate scaffold, has a profound impact on these acid-base properties.

    Increased Acidity : The nitro group drastically increases the acidity of the N-H proton.

    Decreased Basicity : Simultaneously, the nitro group withdraws electron density from the ring, making the lone pair on the pyridine-type nitrogen less available for protonation, thus significantly decreasing the basicity of the molecule. stackexchange.comdtic.mil

    For example, the pKa of the conjugate acid of imidazole is approximately 7, whereas for metronidazole (a 5-nitroimidazole derivative), the pKa is around 2.5-3.0. stackexchange.comresearchgate.net This demonstrates a dramatic decrease in basicity. Computational studies confirm that as the degree of nitration on the imidazole ring increases, the molecules become more acidic and less basic. dtic.mil

    Derivatization and Functionalization Strategies

    Alkylation and Arylation at the N-1 Position

    The introduction of the ethyl group at the N-1 position is a critical step in the synthesis of the title compound, achieved through the alkylation of an N-H precursor, ethyl 4-nitro-1H-imidazole-2-carboxylate. The alkylation of 4(5)-nitroimidazoles is a regioselective process, with conditions being fine-tuned to favor substitution at the desired nitrogen atom. derpharmachemica.com For 4-nitroimidazoles, alkylation is generally favored at the N-1 position. derpharmachemica.com

    Research on related 4-nitroimidazoles has shown that reaction conditions significantly influence the outcome. The use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile (B52724), often with heating, provides good yields for N-alkylation. derpharmachemica.com The temperature can be a critical factor; studies have shown that heating the reaction to around 60°C can markedly improve the yields of N-alkylated products. derpharmachemica.comresearchgate.net

    While the primary focus is the synthesis of the N-1 ethyl derivative, further reaction at the N-3 position is mechanistically possible, which would lead to the formation of a quaternary imidazolium (B1220033) salt. In some cases, particularly under acidic conditions, the initial alkylation may occur at the N-1 position of the tautomeric 5-nitroimidazole form, followed by rearrangement to the thermodynamically more stable 1-alkyl-4-nitroimidazole isomer. rsc.orgrsc.org This process can involve the formation of a quaternary intermediate. rsc.orgrsc.org

    Table 1: Representative Conditions for N-Alkylation of 4-Nitroimidazoles

    Alkylating Agent Base Solvent Temperature (°C) Yield (%) Reference
    Ethyl Iodide K2CO3 Acetonitrile 60 Good (66-85 general range) derpharmachemica.com
    Benzyl Chloride KOH DMSO Room Temp. Moderate derpharmachemica.com
    Allyl Bromide K2CO3 Acetonitrile 60 Good derpharmachemica.com

    Functionalization at C-2, C-4, and C-5 Positions of the Imidazole (B134444) Ring

    The substituted imidazole ring offers multiple sites for further functionalization, allowing for extensive structural modifications.

    C-4 Position: The nitro group at the C-4 position is a key functional handle.

    Reduction to Amine: One of the most significant transformations is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the ring and provides a nucleophilic center for further reactions. A variety of methods are effective for this reduction, including catalytic hydrogenation (e.g., using H2 with Pd/C or Raney Nickel) and the use of dissolving metals in acid (e.g., Sn, Fe, or Zn in HCl). researchgate.netmasterorganicchemistry.com The resulting 4-aminoimidazole (B130580) derivative is a valuable intermediate for building more complex molecules, though it is noted that such compounds can sometimes be unstable. stackexchange.com

    Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group, combined with the inherent electron-deficient character of the imidazole ring, activates the C-4 position for nucleophilic aromatic substitution. nih.gov In a particularly novel and green approach, the nitro group itself can be displaced by carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds, in water without a catalyst. nih.gov This allows for direct C-C bond formation at this position. In other systems where a halogen is present at an adjacent position (e.g., C-5), the nitro group activates that position for nucleophilic displacement by various nucleophiles. rsc.org

    C-2 Position: The ethyl carboxylate group at the C-2 position can be modified using standard ester chemistry. It can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides through reaction with primary or secondary amines. These transformations are fundamental for creating peptide-like linkages or attaching other molecular fragments.

    C-5 Position: The C-5 position, bearing a hydrogen atom, is also amenable to functionalization. Studies on the atmospheric oxidation of 4-nitroimidazole (B12731) have shown that this site is susceptible to attack by hydroxyl radicals, leading to hydroxylation at the C-5 and C-2 positions. mdpi.com This suggests that radical-mediated reactions could be a viable strategy for introducing functional groups at this carbon.

    Synthesis of Imidazole Carboxylate Adducts and Complexes

    The imidazole ring is a classic ligand in coordination chemistry, readily forming complexes with a variety of metal centers.

    For N-1 substituted imidazoles like ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate, the sp2-hybridized nitrogen at the N-3 position possesses a lone pair of electrons, making it the primary site for coordination with metal ions. wikipedia.org The coordination chemistry of nitroimidazole derivatives has been explored with several transition metals, including rhodium and ruthenium. unifi.itnih.gov For instance, antiparasitic nitroimidazoles like metronidazole (B1676534) and benznidazole (B1666585) have been shown to form stable adducts with rhodium(II) carboxylates, with the general formula Rh2(RCOO)4·2L, where L is the nitroimidazole ligand. nih.gov Similarly, 5-nitroimidazole has been successfully incorporated into ruthenium(II) polypyridyl complexes. unifi.itresearchgate.net These examples demonstrate the capacity of the nitroimidazole scaffold to act as a ligand in the formation of discrete coordination complexes and potentially metal-organic frameworks. nih.gov

    Molecular Hybridization and Scaffold Diversification

    The nitroimidazole scaffold is a privileged structure in drug discovery, and its derivatization is a common strategy for generating new therapeutic candidates. nih.govnih.govresearchgate.net Molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful technique to create novel molecules with potentially enhanced or synergistic activities. ualberta.ca

    The functional groups on this compound provide convenient attachment points for molecular hybridization.

    Via the C-4 Amino Group: Following reduction of the C-4 nitro group, the resulting amine can be used to form amide, sulfonamide, or urea (B33335) linkages with other bioactive molecules.

    Via the C-2 Carboxylate Group: The ester at C-2 can be hydrolyzed to a carboxylic acid and subsequently coupled with an amine-containing molecule to form an amide bond.

    Click Chemistry: A popular strategy involves introducing an azide (B81097) or alkyne handle onto the scaffold, which can then be coupled with a complementary fragment using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." ualberta.ca This approach has been used to link metronidazole units to eugenol (B1671780) analogues via a 1,2,3-triazole linker. ualberta.ca Similar strategies have been employed to create pyrazole-nitroimidazole hybrids and triazoles tagged with nitroimidazole-piperazinyl motifs. nih.govbohrium.com

    These hybridization strategies allow for the vast diversification of the parent scaffold, enabling the exploration of new chemical space and the development of molecules with tailored biological profiles. researchgate.net

    Incorporation into Macrocyclic Structures

    Macrocycles are of significant interest in chemistry and drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. mdpi.com Incorporating the this compound scaffold into a macrocyclic structure would involve bifunctionalization of the core heterocycle, followed by a ring-closing reaction.

    Advanced Spectroscopic and Structural Characterization Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

    Proton (¹H) NMR for Structural Confirmation

    Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. For ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate, the spectrum would exhibit distinct signals for the protons of the two ethyl groups and the imidazole (B134444) ring.

    Imidazole Ring Proton: A singlet peak is expected for the single proton attached to the carbon at position 5 (H-5) of the imidazole ring.

    N-Ethyl Group: The ethyl group bonded to the nitrogen atom at position 1 would produce a quartet for the methylene (B1212753) protons (-NCH₂CH₃) and a triplet for the methyl protons (-NCH₂CH₃), resulting from spin-spin coupling.

    Ethyl Ester Group: The ethyl group of the ester moiety would similarly show a quartet for the oxymethylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The chemical shift of these protons would be further downfield compared to the N-ethyl group due to the deshielding effect of the adjacent oxygen atom.

    These signals and their splitting patterns would unequivocally confirm the presence and arrangement of the proton-bearing groups in the molecule.

    Table 1: Expected ¹H NMR Data for this compound

    Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
    Imidazole H-5 Downfield region Singlet (s)
    N-CH₂CH₃ ~4.0 - 4.5 Quartet (q)
    O-CH₂CH₃ ~4.2 - 4.7 Quartet (q)
    N-CH₂CH₃ ~1.3 - 1.6 Triplet (t)
    O-CH₂CH₃ ~1.2 - 1.5 Triplet (t)

    Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

    Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all unique carbon atoms in a molecule, providing a complete picture of the carbon skeleton. The spectrum for this compound would display eight distinct signals, corresponding to each carbon atom in its unique chemical environment.

    Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) would appear at the most downfield position.

    Imidazole Ring Carbons: Three signals would correspond to the carbons of the imidazole ring. The carbon atom bearing the nitro group (C-4) would be significantly influenced by its electron-withdrawing nature.

    Ethyl Group Carbons: Four separate signals would be observed for the methylene (-CH₂-) and methyl (-CH₃) carbons of the N-ethyl and O-ethyl groups.

    Table 2: Expected ¹³C NMR Resonances for this compound

    Carbon Atom Expected Chemical Shift Range (δ, ppm)
    C=O (Ester) 155 - 165
    C-2 (Imidazole) 140 - 150
    C-4 (Imidazole) 145 - 155
    C-5 (Imidazole) 120 - 130
    O-CH₂ 60 - 70
    N-CH₂ 40 - 50
    O-CH₂CH₃ 13 - 16
    N-CH₂CH₃ 14 - 17

    Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Connectivity and Mechanistic Insights

    To gain deeper insights into molecular connectivity and probe specific atomic environments, advanced NMR techniques are utilized.

    2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the coupled protons within each ethyl group (i.e., between the -CH₂- and -CH₃ protons). An HSQC spectrum would establish direct one-bond correlations between each proton and the carbon atom it is attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

    ¹⁵N NMR Spectroscopy: Given the presence of three distinct nitrogen atoms (two in the imidazole ring and one in the nitro group), ¹⁵N NMR spectroscopy would provide crucial information. It would show three separate signals, with their chemical shifts being highly sensitive to the electronic environment and hybridization of each nitrogen atom, offering further confirmation of the nitro-imidazole structure.

    Vibrational Spectroscopy

    Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic information about the functional groups present.

    Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

    IR and FT-IR spectroscopy are powerful tools for identifying the functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

    Nitro Group (NO₂): Strong and distinct asymmetric and symmetric stretching vibrations for the N-O bonds would be observed, typically in the ranges of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

    Ester Group (C=O): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethyl ester would be prominent, usually appearing around 1720-1740 cm⁻¹.

    C-O Stretching: The C-O single bond stretch of the ester group would also be visible.

    Imidazole Ring: Vibrations associated with the C=N and C=C bonds of the aromatic imidazole ring would appear in the fingerprint region.

    C-H Bonds: Stretching and bending vibrations for the C-H bonds of the ethyl groups and the imidazole ring would be present.

    Table 3: Characteristic IR Absorption Bands for this compound

    Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
    Nitro (NO₂) Asymmetric Stretch 1500 - 1560
    Nitro (NO₂) Symmetric Stretch 1340 - 1380
    Ester (C=O) Stretch 1720 - 1740
    C-O (Ester) Stretch 1200 - 1300
    C-H (Alkyl) Stretch 2850 - 3000
    C=N/C=C (Ring) Stretch 1400 - 1600

    Raman Spectroscopy for Complementary Vibrational Information

    Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially effective for observing the symmetric stretching vibrations of the nitro group and the vibrations of the C=C bonds within the imidazole ring, which often give rise to strong Raman signals. This complementary data aids in a more complete vibrational analysis of the molecule.

    Electronic Spectroscopy

    Electronic spectroscopy provides critical insights into the electronic structure and transitions within a molecule.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

    Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

    For nitroimidazole derivatives, the primary chromophores are the nitro group (-NO₂) and the imidazole ring itself. The electronic system of the imidazole ring, conjugated with the strongly electron-withdrawing nitro group and the ester functional group, gives rise to distinct absorption bands. Generally, nitroimidazole compounds exhibit strong absorption in the UV region. researchgate.netresearchgate.net For instance, the UV spectrum of a related compound, ethyl 4-(butylamino)-3-nitrobenzoate, shows a maximum absorption (λmax) at 326 nm. mdpi.comsemanticscholar.org Other similar heterocyclic esters show absorption maxima at wavelengths such as 263 nm, 265 nm, and 300 nm. rsc.org

    The electronic transitions responsible for these absorptions are typically π → π* transitions, associated with the conjugated π-electron system of the nitroimidazole ring, and n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the nitro and carboxylate groups. Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the UV-Vis spectra of such compounds, correlating the observed absorptions with specific molecular orbital transitions. nih.gov

    Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

    Compound ClassFunctional GroupsRepresentative λmax (nm)Source(s)
    Nitroaromatic EstersNitro, Ester, Aromatic Ring263, 265, 300 rsc.org
    Benzimidazole CarboxylateEster, Benzimidazole Ring326 mdpi.comsemanticscholar.org
    Nitroimidazole DrugsNitro, Imidazole Ring~310-320 researchgate.netresearchgate.net

    Mass Spectrometry (MS) Techniques

    Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds. Various MS techniques are applied to gain comprehensive information about this compound.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound.

    For this compound, the molecular formula is C₉H₁₃N₃O₄. The calculated monoisotopic mass for the neutral molecule [M] is 227.0906 Da. HRMS analysis of its protonated molecule [M+H]⁺ would be expected to yield an m/z value extremely close to 228.0984. For comparison, the closely related analog, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (C₇H₉N₃O₄), has a calculated exact mass of 199.0593 Da. nih.gov The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it a definitive tool for confirming the identity of a synthesized compound.

    LC-MS and GC-MS for Mixture Analysis and Component Identification

    In many contexts, such as synthesis reaction monitoring or metabolic studies, the target compound may be present in a complex mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture prior to their detection by the mass spectrometer.

    LC-MS is particularly well-suited for the analysis of nitroimidazoles. nih.gov Chromatographic separation is typically achieved using reversed-phase columns, such as C18 or pentafluorophenyl (PFP) phases. nih.govnih.govresearchgate.net The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724), with additives such as formic acid or acetic acid to improve ionization. nih.govresearchgate.net This separation capability allows for the isolation of this compound from starting materials, byproducts, or metabolites, ensuring accurate identification and quantification. researchgate.netpsu.edu Following separation, the compound is ionized, commonly by electrospray ionization (ESI), and detected by the mass spectrometer. usda.gov

    While less common for this class of compounds due to their polarity and thermal lability, GC-MS can also be used, particularly for more volatile or derivatized analogs. spectrabase.com

    Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Studies

    Tandem Mass Spectrometry (MS-MS or MS²) is a crucial technique for structural elucidation. In an MS-MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

    For this compound ([M+H]⁺, m/z 228.1), the fragmentation pathways can be predicted based on the known behavior of nitroimidazoles and esters. researchgate.netresearchgate.net Key fragmentation processes for nitroimidazoles include the loss of the nitro group (NO₂) or parts of it (e.g., NO). researchgate.net For instance, studies on metronidazole (B1676534) show characteristic losses of its side chain and nitro group. researchgate.netnih.gov

    Table 2: Predicted MS-MS Fragmentation for this compound ([C₉H₁₃N₃O₄+H]⁺, m/z ≈ 228.1)

    Precursor Ion (m/z)Neutral LossFragment DescriptionPredicted Product Ion (m/z)
    228.1C₂H₄ (28.0)Loss of ethylene (B1197577) from ethyl ester200.1
    228.1NO (30.0)Loss of nitric oxide198.1
    228.1C₂H₅O (45.0)Loss of ethoxy radical from ester183.1
    228.1NO₂ (46.0)Loss of nitro group182.1
    228.1C₂H₄O₂ (60.0)Loss of ethyl formate (B1220265) moiety168.1

    Studying these fragmentation pathways helps confirm the connectivity of atoms within the molecule and can be used to differentiate it from its isomers. nih.gov

    X-ray Crystallography for Solid-State Structural Elucidation

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

    While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state features. For example, the crystal structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole reveals that the methyl-nitro-1H-imidazole core is essentially planar. nih.gov Similarly, the structure of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate shows a significant dihedral angle between the imidazole ring and the ester group plane. researchgate.net

    It is anticipated that the nitroimidazole ring of this compound would also be largely planar. The conformation of the ethyl carboxylate and the N-ethyl groups relative to the ring would be determined by steric and electronic factors. The crystal packing would likely be stabilized by a network of weak intermolecular interactions, such as C—H···O and C—H···N hydrogen bonds, which are common in such structures. nih.govresearchgate.net

    Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

    Specific powder X-ray diffraction (PXRD) patterns for this compound are not found in the available literature. PXRD is a fundamental technique for analyzing the crystalline phases of a solid sample. It provides information on the degree of crystallinity and can be used to identify different polymorphs.

    Elemental Analysis for Compositional Verification

    Elemental analysis is a foundational technique to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. While specific experimental reports for this compound are not detailed in the searched literature, the theoretical elemental composition can be calculated based on its molecular formula, C₈H₁₁N₃O₄.

    ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
    CarbonC12.011896.08842.29%
    HydrogenH1.0081111.0884.88%
    NitrogenN14.007342.02118.50%
    OxygenO15.999463.99628.18%
    Total 213.193 100.00%

    Electrochemical Characterization Methods

    The electrochemical properties of nitroimidazole derivatives are of significant interest due to their relevance in various applications, including pharmaceuticals and materials science.

    Cyclic Voltammetry for Redox Behavior Studies

    No specific cyclic voltammetry data for this compound has been reported. Generally, the electrochemical reduction of nitroimidazole compounds has been a subject of study. These studies indicate that the nitro group is electrochemically active and can be reduced. The reduction potential and the reversibility of the process are influenced by the substituents on the imidazole ring and the experimental conditions such as pH and solvent.

    Kinetic Studies of Electrode Reactions

    Detailed kinetic studies of the electrode reactions for this compound are not available. Such studies would involve investigating the electron transfer rate constants and diffusion coefficients, providing deeper insight into the mechanism of the redox processes.

    Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Thermal Stability

    Specific thermogravimetric analysis (TGA) data for this compound is not present in the public domain. TGA is employed to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis would reveal the decomposition temperature and provide information about the thermal degradation profile of the molecule. For other imidazole derivatives, TGA has been used to assess their stability for potential applications at elevated temperatures.

    Computational Chemistry and Theoretical Studies

    Quantum Chemical Calculations for Electronic Structure and Bonding

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and bonding of nitroimidazole derivatives. nih.govmdpi.com For ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and to calculate electronic properties. frontiersin.org These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

    The electronic properties derived from these calculations, such as the distribution of electron density and atomic charges, offer a quantitative measure of the polarity and the nature of the chemical bonds within the molecule. For instance, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the imidazole (B134444) ring, which can be precisely quantified through these computational methods. nih.govmdpi.com

    Table 1: Illustrative Calculated Structural Parameters for this compound Note: The following data is illustrative and based on typical values for similar structures, as specific computational studies for this exact compound are not publicly available.

    ParameterAtom 1Atom 2Value
    Bond LengthN1C21.38 Å
    Bond LengthC4N(nitro)1.45 Å
    Bond AngleC2N1C5
    Dihedral AngleC5-N1-C(ethyl)-C(ethyl)85.0°

    Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Regioselectivity

    Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

    For this compound, the presence of the electron-withdrawing nitro and carboxylate groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The distribution of the LUMO over the molecule would indicate the most probable sites for such an attack. Conversely, the distribution of the HOMO would indicate the regions most likely to act as electron donors in a reaction. nih.gov

    Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are hypothetical and serve to illustrate the expected trends for a nitroimidazole derivative.

    OrbitalEnergy (eV)
    HOMO-7.5
    LUMO-2.1
    HOMO-LUMO Gap5.4

    Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

    Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (in red), which are rich in electrons and are susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack.

    In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating these as sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atoms and parts of the imidazole ring, suggesting susceptibility to nucleophilic attack. mdpi.comsemanticscholar.org

    Reaction Pathway Modeling and Transition State Analysis

    Computational chemistry allows for the modeling of reaction pathways and the analysis of transition states. By calculating the potential energy surface for a reaction, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the transition state structure, which is the highest energy point along the reaction coordinate.

    For reactions involving this compound, such as nucleophilic substitution or cycloaddition, reaction pathway modeling can provide detailed mechanistic insights. The calculated activation energy, derived from the energy difference between the reactants and the transition state, is crucial for predicting the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the desired reactants and products. frontiersin.org

    Prediction of Spectroscopic Parameters and Comparison with Experimental Data

    Theoretical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. mdpi.comresearchgate.net

    Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to molecular vibrations. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR spectra to aid in structural elucidation. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Visible spectrum. researchgate.netmdpi.com

    SpectrumParameterCalculated ValueExperimental Value
    IRν(NO₂) symmetric stretch1350 cm⁻¹N/A
    ¹H NMRδ(CH₂ of ethyl)4.3 ppmN/A
    ¹³C NMRδ(C=O)162 ppmN/A
    UV-Visλmax310 nmN/A

    Conformation Analysis and Stereochemistry

    Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, which has rotatable bonds in its ethyl and ester groups, computational methods can be used to identify the most stable conformers. This is achieved by systematically rotating the dihedral angles of these bonds and calculating the energy of each resulting conformation. mdpi.comnih.gov

    The results of a conformational analysis can reveal the preferred spatial arrangement of the functional groups, which can influence the molecule's reactivity and its interactions with other molecules. The relative energies of different conformers, calculated using DFT, can determine their population distribution at a given temperature according to the Boltzmann distribution. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.